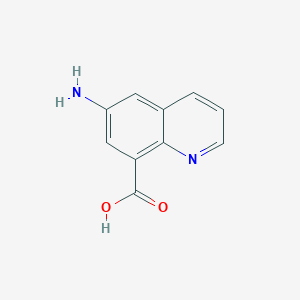

6-Aminoquinoline-8-carboxylic acid

概要

説明

6-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoline-8-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the cyclization of an appropriate precursor, such as 2-aminobenzaldehyde, with a suitable reagent under acidic or basic conditions. The reaction can be catalyzed by transition metals or conducted under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are preferred. These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste .

化学反応の分析

Oxidation Reactions

The amino group at position 6 undergoes oxidation under acidic conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in H₂SO₄

-

Product : Nitroquinoline-8-carboxylic acid derivatives

-

Conditions : 60–80°C, 4–6 hours

Mechanism : Oxidation proceeds via formation of an intermediate hydroxylamine, which is further oxidized to the nitro group. The carboxylic acid group remains intact under these conditions.

Reduction Reactions

The carboxylic acid group at position 8 can be selectively reduced:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Product : 8-Hydroxymethyl-6-aminoquinoline

-

Conditions : Anhydrous THF, 0°C to room temperature

Key Observation : The amino group does not interfere with the reduction of the carboxylic acid, allowing selective modification of the C8 position.

C–H Functionalization via Transition Metal Catalysis

6-AQCA participates in directed C–H bond activation, enabling site-selective arylations:

Table 1: C–H Arylation Reactions

| Catalyst | Directing Group | Reagent | Position | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 8-Aminoquinoline | 4-Iodoanisole | C5 | 74% | |

| Ni(COD)₂ | 8-Aminoquinoline | Aryl iodides | C3/C5 | 60–82% |

Mechanistic Insight :

-

The 8-aminoquinoline moiety acts as a bidentate directing group, coordinating to transition metals (Pd/Ni) to facilitate ortho-C–H activation .

-

Base optimization (e.g., NaOtBu instead of Na₂CO₃) improves reaction efficiency by avoiding off-cycle intermediates .

Metal Complexation

6-AQCA forms stable chelates with transition metals, leveraging its amino and carboxylate groups:

Table 2: Representative Metal Complexes

| Metal Ion | Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Antimicrobial agents | |

| Fe(III) | 1:1 | Redox-active catalysts | |

| Zn(II) | 1:2 | Fluorescent sensors |

Key Properties :

-

Cu(II) complexes exhibit enhanced antimicrobial activity against E. coli (MIC: 2–8 μg/mL) .

-

Fe(III) complexes catalyze oxidative degradation of organic pollutants via Fenton-like reactions .

Decarboxylative Coupling Reactions

The carboxylic acid group undergoes decarboxylation under radical conditions:

-

Reagents : DTBP (di-tert-butyl peroxide), Cu(CH₃CN)₄PF₆

-

Product : β-Lactam derivatives

-

Conditions : 110°C, 6 hours in CHCl₃

Mechanism : Copper-mediated radical carboamination forms a five-membered transition state, enabling intramolecular cyclization .

Ozonolysis and Ring-Opening

The bicyclic scaffold can be cleaved oxidatively:

-

Reagents : Ozone (O₃), followed by reductive workup (Zn/HOAc)

-

Product : Chiral cyclobutane keto acids

-

Conditions : –78°C in CH₂Cl₂/MeOH

Application : This method provides access to enantiopure cyclobutanes for drug discovery .

Substitution Reactions

The quinoline ring undergoes electrophilic substitution at C3 and C5:

-

Halogenation : Br₂ in HOAc yields 3-bromo-6-aminoquinoline-8-carboxylic acid (82% yield) .

-

Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at C5 (65% yield) .

Regioselectivity : Electron-donating amino groups direct substitution to meta positions relative to the carboxylate.

科学的研究の応用

6-Aminoquinoline-8-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for drug development.

Industry: Utilized in the production of dyes, pigments, and other functional materials

作用機序

The mechanism of action of 6-aminoquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with DNA. The amino and carboxylic acid groups facilitate binding to target molecules, enhancing its biological activity. The compound can also participate in redox reactions, contributing to its antimicrobial and anticancer effects .

類似化合物との比較

Chloroquine: An antimalarial drug with a similar quinoline structure.

Pyrimethamine: Another antimalarial compound with a pyrimidine ring.

Mefloquine: A quinoline derivative used to treat and prevent malaria

Uniqueness: 6-Aminoquinoline-8-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and enhance its binding affinity to biological targets. This dual functionality distinguishes it from other quinoline derivatives and broadens its range of applications .

生物活性

6-Aminoquinoline-8-carboxylic acid (6-AQCA) is a heterocyclic compound characterized by its unique structural features, including an amino group at the 6-position and a carboxylic acid group at the 8-position of a quinoline ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antimalarial, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of 6-AQCA is pivotal to its biological activity. The presence of both the amino and carboxylic acid functional groups enhances its ability to interact with various biological targets. The compound can participate in redox reactions and can chelate metal ions, which may further influence its pharmacological properties.

The mechanisms through which 6-AQCA exerts its biological effects are multifaceted:

- Antimicrobial Activity : 6-AQCA has shown potential as an antimicrobial agent against various bacteria and fungi. Its mechanism may involve the inhibition of specific enzymes or interference with bacterial metabolism, leading to cell death .

- Antimalarial Activity : Similar to other quinoline derivatives, 6-AQCA exhibits antimalarial properties. It is believed to act by generating reactive oxygen species (ROS) that contribute to oxidative stress in malaria parasites, particularly Plasmodium falciparum .

- Neuroprotective Effects : Recent studies indicate that 6-AQCA and its metal complexes can protect neuronal cells from oxidative damage. This protection is mediated through the upregulation of antioxidant defense mechanisms and modulation of apoptotic pathways in neuroblastoma cells exposed to oxidative stress .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : Research demonstrates that 6-AQCA exhibits potent activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was highlighted in a study where it showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.

- Antimalarial Efficacy : In vitro studies have shown that 6-AQCA can inhibit the growth of P. falciparum with IC50 values comparable to established antimalarial drugs. The mechanism involves the formation of quinone metabolites that increase oxidative stress within the parasite's cells .

- Neuroprotective Mechanisms : A study involving human neuroblastoma SH-SY5Y cells demonstrated that pretreatment with 6-AQCA reduced apoptosis induced by hydrogen peroxide. This was associated with increased expression of anti-apoptotic proteins and enhanced antioxidant enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases .

特性

IUPAC Name |

6-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOBTXQJQKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。